molecular formula C10H11BrN2 B1287212 5-Bromo-7-isopropyl-1H-indazole CAS No. 773887-09-5

5-Bromo-7-isopropyl-1H-indazole

Cat. No.: B1287212
CAS No.: 773887-09-5
M. Wt: 239.11 g/mol
InChI Key: WHZLVUPLAGPFMC-UHFFFAOYSA-N
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Description

5-Bromo-7-isopropyl-1H-indazole is a heterocyclic compound with the molecular formula C10H11BrN2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

5-Bromo-7-isopropyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are essential for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the ATP-binding site of protein kinases, leading to inhibition of kinase activity . This inhibition can result in downstream effects on cell signaling pathways and gene expression. Additionally, this compound can modulate enzyme activity by inducing conformational changes in the enzyme structure, further influencing its function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups, such as hydroxyl and glucuronide, to enhance the compound’s solubility and facilitate its excretion. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-isopropyl-1H-indazole typically involves the bromination of 7-isopropyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed:

    Substitution: Formation of 7-isopropyl-1H-indazole derivatives with various functional groups.

    Oxidation: Formation of this compound-3-carboxylic acid or this compound-3-aldehyde.

    Reduction: Formation of this compound-3-amine or this compound-3-ol.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

    5-Bromo-1H-indazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    7-Isopropyl-1H-indazole:

    5-Bromo-7-methyl-1H-indazole: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.

Uniqueness: 5-Bromo-7-isopropyl-1H-indazole is unique due to the presence of both the bromine atom and the isopropyl group, which together influence its chemical reactivity and potential biological activity. This combination of substituents can enhance its utility in various applications compared to its analogs.

Properties

IUPAC Name

5-bromo-7-propan-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLVUPLAGPFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610773
Record name 5-Bromo-7-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773887-09-5
Record name 5-Bromo-7-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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